molecular formula C16H21ClN2O2 B2696736 1-(1H-1,3-benzodiazol-2-ylmethyl)-4-methylcyclohexane-1-carboxylic acid hydrochloride CAS No. 2375269-35-3

1-(1H-1,3-benzodiazol-2-ylmethyl)-4-methylcyclohexane-1-carboxylic acid hydrochloride

Cat. No.: B2696736
CAS No.: 2375269-35-3
M. Wt: 308.81
InChI Key: AKIFUPXFQJWWPZ-QPXGGZSISA-N
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Description

Table 1.1.1. Milestones in Benzodiazole Derivative Research

Year Milestone Impact on Medicinal Chemistry
Early 1900s Initial synthesis of benzodiazole ring Foundation for heterocyclic drug development
1950s-1960s Discovery of benzimidazole-based anthelmintics Clinical application in parasitic diseases
1970s-1980s Expansion into proton pump inhibitors and antihistamines Broadened therapeutic scope
1990s-present Advanced synthetic strategies and SAR studies Diversification of pharmacological profiles

Position Within Heterocyclic Chemistry

Heterocyclic chemistry occupies a central role in modern organic synthesis, with heterocycles constituting the core structures of a vast number of natural products, pharmaceuticals, and agrochemicals. Within this domain, the benzodiazole ring system is recognized as a particularly valuable scaffold, owing to its unique electronic properties and ability to participate in a variety of chemical transformations. The incorporation of nitrogen atoms into the aromatic ring system imparts distinctive reactivity and binding characteristics, which are frequently exploited in the design of bioactive molecules.

The compound this compound exemplifies the integration of heterocyclic chemistry with alicyclic and carboxylic acid functionalities. The benzodiazole moiety, as a fused bicyclic heterocycle, provides a rigid and planar framework that can interact favorably with biological macromolecules. The presence of the cyclohexane ring introduces conformational flexibility and hydrophobic character, while the carboxylic acid group offers opportunities for further derivatization and salt formation.

The strategic placement of the benzodiazole ring at the 2-position of the cyclohexane carboxylic acid, via a methylene linker, reflects a deliberate effort to balance rigidity and flexibility within the molecular structure. This design facilitates the exploration of structure-activity relationships, enabling the identification of key molecular features that contribute to biological activity. Moreover, the hydrochloride salt form enhances the compound's solubility and stability, attributes that are highly desirable in drug development.

In the broader context of heterocyclic chemistry, benzodiazole derivatives occupy a privileged position due to their synthetic accessibility and functional diversity. The ability to introduce a wide range of substituents at various positions on the ring system allows for the fine-tuning of physicochemical and pharmacological properties. This versatility has made benzodiazole-containing compounds a mainstay in medicinal chemistry, with ongoing research efforts focused on the discovery of new derivatives with improved efficacy and safety profiles.

Table 1.2.1. Structural Features of this compound

Structural Feature Description
Benzodiazole ring Fused aromatic heterocycle with two nitrogen atoms
Cyclohexane ring Saturated six-membered alicyclic ring
Carboxylic acid group Acidic functional group, site for salt formation
Methylene linker Connects benzodiazole to cyclohexane ring
Hydrochloride salt Enhances solubility and stability

Importance in Drug Discovery Pipelines

The integration of benzodiazole derivatives into drug discovery pipelines is driven by their demonstrated efficacy across a range of therapeutic areas. The structural features of the benzodiazole ring confer a high degree of chemical diversity, enabling the rational design of molecules with tailored biological activities. In particular, the ability of benzodiazole-containing compounds to interact with a variety of molecular targets, including enzymes, receptors, and nucleic acids, has made them attractive candidates for drug development.

The compound this compound is representative of the next generation of benzodiazole-based drug candidates. Its unique combination of structural motifs positions it as a promising scaffold for the development of new therapeutic agents. The cyclohexane carboxylic acid component, in particular, has been shown to influence the pharmacokinetic properties of drug molecules, including absorption, distribution, metabolism, and excretion. The hydrochloride salt form further enhances the compound's suitability for pharmaceutical formulation.

Recent research has highlighted the potential of benzodiazole derivatives in the treatment of metabolic disorders, such as type 2 diabetes mellitus. For example, structurally related compounds have demonstrated pronounced antidiabetic activity, reducing insulin resistance and restoring pancreatic beta-cell function. These findings underscore the therapeutic potential of benzodiazole-containing molecules, particularly when combined with other pharmacologically relevant functional groups.

The importance of such compounds in drug discovery pipelines is further reinforced by their amenability to high-throughput screening and lead optimization. Advances in synthetic chemistry have enabled the rapid generation of diverse benzodiazole libraries, facilitating the identification of lead compounds with desirable biological profiles. Structure-activity relationship studies provide valuable insights into the molecular determinants of activity, guiding the design of more potent and selective agents.

Table 1.3.1. Key Attributes of Benzodiazole Derivatives in Drug Discovery

Attribute Impact on Drug Discovery
Structural diversity Enables exploration of chemical space
Biological activity Broad spectrum across multiple targets
Synthetic accessibility Facilitates rapid lead optimization
Pharmacokinetic properties Modifiable through functional group variation
Salt formation Improves solubility and formulation options

Research Objectives and Scope

The primary objective of ongoing research into this compound is to elucidate its chemical, physicochemical, and biological properties, with a view to assessing its potential as a lead compound in drug discovery. This entails a systematic investigation of its synthetic accessibility, structural characterization, and interaction with relevant biological targets. The scope of research encompasses both fundamental studies aimed at understanding the compound's chemical behavior and applied investigations focused on its pharmacological activity.

Key research questions include the identification of optimal synthetic routes for the preparation of the compound and its analogues, the determination of its physicochemical properties (such as solubility, stability, and crystallinity), and the evaluation of its biological activity in relevant in vitro and in vivo models. Structure-activity relationship studies are of particular interest, as they provide insights into the molecular features that govern activity and selectivity.

Another important aspect of the research is the exploration of the compound's potential for further derivatization and optimization. The presence of multiple functional groups within the molecule offers opportunities for the introduction of additional substituents, enabling the fine-tuning of its pharmacological profile. The development of novel analogues with improved efficacy and safety is a key goal, with the ultimate aim of advancing promising candidates toward clinical evaluation.

The scope of research also includes the assessment of the compound's suitability for pharmaceutical formulation, including its solubility, stability, and compatibility with common excipients. The hydrochloride salt form is of particular interest in this regard, as it may enhance the compound's bioavailability and facilitate its incorporation into dosage forms suitable for preclinical and clinical studies.

Table 1.4.1. Research Objectives for this compound

Objective Description
Synthetic methodology Development of efficient and scalable synthetic routes
Structural characterization Elucidation of molecular structure and physicochemical properties
Biological evaluation Assessment of activity in relevant models
Structure-activity relationship Identification of key molecular determinants of activity
Formulation development Evaluation of solubility, stability, and compatibility

Properties

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)-4-methylcyclohexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2.ClH/c1-11-6-8-16(9-7-11,15(19)20)10-14-17-12-4-2-3-5-13(12)18-14;/h2-5,11H,6-10H2,1H3,(H,17,18)(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIFUPXFQJWWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(CC2=NC3=CC=CC=C3N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1H-1,3-benzodiazol-2-ylmethyl)-4-methylcyclohexane-1-carboxylic acid hydrochloride (CAS No. 1251923-03-1) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyDetails
Molecular Formula C16H20N2O2.HCl
Molar Mass 308.81 g/mol
CAS Number 1251923-03-1

Biological Activity Overview

Research indicates that compounds within the benzimidazole class, including derivatives like this compound, exhibit a range of biological activities. These include:

  • Anticancer Activity : Studies have shown that benzimidazole derivatives can induce apoptosis and cell cycle arrest in various cancer cell lines. For instance, similar compounds have demonstrated significant inhibitory effects on key kinases involved in cancer progression, such as EGFR and HER2 .
  • Antimicrobial Properties : Benzimidazole derivatives are known for their antimicrobial effects, with some studies indicating efficacy against bacterial and fungal strains .

The biological mechanisms by which this compound exerts its effects can be summarized as follows:

  • Induction of Apoptosis : The compound may trigger apoptosis in cancer cells through the upregulation of pro-apoptotic proteins (e.g., caspase-3) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .
  • Cell Cycle Arrest : It has been observed that certain benzimidazole derivatives can halt the cell cycle in specific phases, particularly in cancerous cells, thereby inhibiting their proliferation .
  • Kinase Inhibition : The compound may act as a multi-targeted kinase inhibitor, affecting pathways critical for tumor growth and survival .

Study 1: Cytotoxicity Against Cancer Cell Lines

In a recent study evaluating the cytotoxic effects of similar benzimidazole derivatives, compounds were tested across various cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The results indicated IC50 values ranging from 7.82 to 21.48 μM for the most potent compounds, suggesting that structural modifications could enhance efficacy against specific targets .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzimidazole derivatives highlighted their effectiveness against several pathogenic bacteria and fungi. The findings suggest that these compounds could serve as potential leads for developing new antimicrobial agents .

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research indicates that compounds with similar structural motifs to 1-(1H-1,3-benzodiazol-2-ylmethyl)-4-methylcyclohexane-1-carboxylic acid hydrochloride exhibit significant anticancer properties. The benzodiazole moiety is known for its ability to interact with DNA and inhibit tumor growth. Studies have shown that derivatives of benzodiazoles can induce apoptosis in cancer cells, suggesting that this compound may also possess similar properties .

2. Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through various experimental models. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders .

3. Neuroprotective Properties
Recent studies have suggested that benzodiazole derivatives may have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. The ability to cross the blood-brain barrier enhances the therapeutic potential of such compounds .

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzodiazole and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as lead compounds for further development .

Case Study 2: Anti-inflammatory Mechanism
A research team investigated the anti-inflammatory effects of benzodiazole derivatives in a rat model of arthritis. The study found significant reductions in paw swelling and histological evidence of inflammation upon treatment with these compounds. The authors concluded that the mechanism likely involves the modulation of NF-kB signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between the target compound and structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups
1-(1H-1,3-Benzodiazol-2-ylmethyl)-4-methylcyclohexane-1-carboxylic acid HCl C₁₆H₂₁ClN₂O₂ 308.81 Benzimidazole + cyclohexane Carboxylic acid, hydrochloride, methyl
1-Benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid HCl () C₁₂H₁₄ClN₃O₂ 267.71 Triazole + benzyl Carboxylic acid, ethyl, hydrochloride
1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide analog, ) C₁₀H₈FN₃O 217.19 Triazole + fluorobenzyl Carboxamide, fluorine
4,4-Dimethylpiperidine-3-carboxylic acid HCl () C₈H₁₆ClNO₂ 193.67 Piperidine Carboxylic acid, dimethyl, hydrochloride

Pharmacological and Functional Insights

  • Benzimidazole Derivatives: The target compound’s benzimidazole core is associated with broad pharmacological activity, including antifungal, antiviral, and antiparasitic effects. Benzimidazoles often act via enzyme inhibition (e.g., tubulin polymerization inhibitors) .
  • Triazole Derivatives () : Triazole-containing compounds (e.g., 1-Benzyl-5-ethyl-triazole-4-carboxylic acid HCl) are widely used in antifungal therapies (e.g., fluconazole analogs). Their smaller molecular weight (~267 g/mol) may improve bioavailability but reduce target specificity compared to bulkier benzimidazoles. Fluorine substituents (e.g., in Rufinamide analogs) can enhance metabolic stability and binding affinity .
  • Piperidine/Cyclohexane Analogs () : Piperidine derivatives (e.g., 4,4-dimethylpiperidine-3-carboxylic acid HCl) exhibit conformational flexibility, favoring interactions with G-protein-coupled receptors. However, the rigid cyclohexane in the target compound may offer superior stereochemical control in drug-receptor binding .

Q & A

Q. What are the recommended synthetic routes for 1-(1H-1,3-benzodiazol-2-ylmethyl)-4-methylcyclohexane-1-carboxylic acid hydrochloride?

A two-step approach is typically employed:

  • Step 1 : Coupling the benzodiazole moiety to the cyclohexane scaffold. For example, nucleophilic substitution or Buchwald-Hartwig amination can link the benzodiazole group to the cyclohexane ring .
  • Step 2 : Carboxylic acid functionalization and subsequent hydrochloride salt formation. Acid-catalyzed hydrolysis of esters or direct oxidation of primary alcohols (if applicable) yields the carboxylic acid, followed by HCl gas treatment for salt formation .
  • Purification : Use preparative HPLC or recrystallization (solvent system: methanol/ethyl acetate) to achieve >98% purity. Validate purity via NMR and LC-MS .

Q. How should researchers characterize this compound’s structural identity and purity?

  • X-ray crystallography : Resolve the cyclohexane chair conformation and benzodiazole orientation (e.g., as in similar compounds in ) .
  • NMR spectroscopy : Confirm substituent positions via 1H^1 \text{H}- and 13C^{13}\text{C}-NMR. Compare chemical shifts with benzodiazole derivatives (e.g., δ 7.5–8.5 ppm for aromatic protons) .
  • FTIR : Identify carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and benzodiazole C=N vibrations (~1600 cm1^{-1}) .
  • HPLC-UV/MS : Use a C18 column (acetonitrile/water gradient) to detect impurities. Cross-reference retention times with certified reference materials .

Q. What safety protocols are critical during handling?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of fine particles .
  • First aid : For accidental inhalation, immediately move to fresh air and administer oxygen if breathing is labored. For skin contact, rinse with water for 15 minutes .
  • Storage : Keep in sealed glass containers at 2–8°C to prevent hydrolysis. Avoid exposure to moisture or strong oxidizers .

Advanced Research Questions

Q. How can stability studies be designed to assess degradation under varying conditions?

  • Accelerated stability testing : Expose the compound to 40°C/75% RH for 6 months. Monitor degradation via HPLC and LC-MS to identify byproducts (e.g., decarboxylation or benzodiazole ring cleavage) .
  • Photostability : Use a light cabinet (ICH Q1B guidelines) with UV/visible light. Track changes in UV absorbance (200–400 nm) to detect photodegradants .
  • Solution stability : Prepare aqueous solutions at pH 2, 7, and 8. Analyze via 1H^1 \text{H}-NMR over 72 hours to assess hydrolytic susceptibility .

Q. How should contradictory data between spectroscopic and crystallographic results be resolved?

  • Case example : If NMR suggests a different conformation than XRD, perform variable-temperature NMR to probe dynamic interconversions (e.g., cyclohexane ring flipping) .
  • Impurity analysis : Use high-resolution MS to detect trace isomers or polymorphs that may skew data .
  • Computational validation : Compare experimental XRD data with DFT-optimized structures (software: Gaussian or ORCA) to reconcile discrepancies .

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify the benzodiazole substituents (e.g., halogenation) or cyclohexane methyl position. Compare in vitro activity (e.g., enzyme inhibition assays) .
  • Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies .
  • ADMET profiling : Assess solubility (shake-flask method), permeability (Caco-2 cells), and metabolic stability (human liver microsomes) to prioritize analogs .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Purity Assessment

TechniqueParametersReference Standard
HPLC-UVColumn: C18 (5 µm), λ = 254 nmUSP Ref. Std
LC-MSESI+, m/z [M+H]+^+ calc. for C16_{16}H20_{20}N2_2O2_2·HCl: 317.1NIST Library
FTIRAbsorbance peaks: 1700 cm1^{-1} (C=O)Pharmacopeia

Q. Table 2. Stability Study Design

ConditionDurationKey Metrics
40°C/75% RH6 months% Purity (HPLC), byproducts
UV light (ICH Q1B)10 daysUV spectral changes
pH 2, 7, 972 hoursNMR integrity, hydrolysis

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